4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile
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Overview
Description
4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile is a complex organic compound featuring an indene moiety, a pyrrolidinone ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps, starting with the preparation of the indene and pyrrolidinone intermediates. The indene derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The pyrrolidinone intermediate is then coupled with the indene derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can yield indanones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may find applications in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indene and pyrrolidinone moieties could play a crucial role in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and pyrrolidinone-containing molecules. Examples include:
- 1H-indene-5-ol
- 2,3-dihydro-1H-inden-1-one derivatives
Uniqueness
What sets 4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c21-13-14-4-8-18(9-5-14)23-11-10-19(20(23)24)22-17-7-6-15-2-1-3-16(15)12-17/h4-9,12,19,22H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELWQHZEKAKPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3CCN(C3=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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